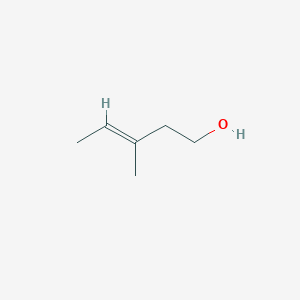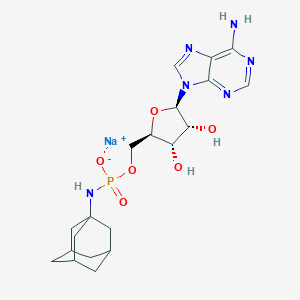![molecular formula C10H15FN3O15P3 B155376 [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 740790-94-7](/img/structure/B155376.png)
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Vue d'ensemble
Description
The compound of interest, often referred to as a nucleotide analogue, is a complex organic molecule that mimics the structure of naturally occurring nucleotides. These analogues are significant in medicinal chemistry due to their potential to interfere with biological processes such as DNA replication and enzyme function, which can be leveraged in the treatment of various diseases, including viral infections and cancer.
Synthesis Analysis
The synthesis of nucleotide analogues often involves multi-step chemical processes. For instance, the synthesis of isosteric analogues of 1-deoxy-D-xylulose 5-phosphate (DXP) can be achieved through a seven-step sequence starting from (+)-2,3--benzylidene--threitol, as described in the synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid . Similarly, the synthesis of bisphosphonates, which are analogues of pyrophosphates, involves the formation of a stable P—C—P group, as seen in the synthesis of methyl [hydroxy(phenyl)phosphonomethyl]phosphonate methanol solvate .
Molecular Structure Analysis
The molecular structure of these analogues is characterized by the presence of phosphonate or bisphosphonate groups. These groups are analogs of phosphate and pyrophosphate, respectively, and are known for their stability due to the presence of a carbon-phosphorus (C—P) bond. The structure of these compounds allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of extended networks, as observed in the crystal structure of methyl [hydroxy(phenyl)phosphonomethyl]phosphonate .
Chemical Reactions Analysis
Nucleotide analogues can undergo various chemical reactions, including rearrangements and hydrolysis. For example, an α-hydroxyphosphonate-phosphate rearrangement was observed when treating a noncyclic substrate with a strong base, leading to the formation of enol phosphates . Additionally, the reactivity of cyclic esters of α-aminodiphosphonate has been studied, showing that they can lead to the formation of amino phosphonate and phosphate .
Physical and Chemical Properties Analysis
The physical and chemical properties of nucleotide analogues are influenced by their functional groups. For instance, the hydroxy and amino groups present in hydroxy- and amino-phosphonates and -bisphosphonates contribute to their biological activity and potential therapeutic applications . The introduction of fluorine atoms or phosphonoester groups can enhance the lipophilicity of these compounds, which is beneficial for drug delivery and metabolism . The stability of the P—C—P group in bisphosphonates is a key feature that allows these compounds to inhibit bone resorption in diseases like osteoporosis .
Applications De Recherche Scientifique
Phosphonic Acid Applications
Phosphonic acids, similar in structure to the compound , are utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, for designing supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, or as phosphoantigens. These applications span a wide array of research fields, indicating the compound's potential versatility and importance in scientific research (C. M. Sevrain et al., 2017).
Environmental Relevance and Biodegradability
The environmental impact and biodegradability of phosphonates, including compounds similar to the one , have been critically reviewed. Despite their stability against biological degradation, phosphonates can be removed efficiently in wastewater treatment plants, especially those operated with chemical phosphate precipitation. These findings highlight the environmental relevance of such compounds and their potential for inclusion in sustainable practices (E. Rott et al., 2018).
Biomedical Applications
The compound's analogous structures, phosphorus-containing polymers, have shown significant potential in the biomedical field due to properties like biocompatibility, hemocompatibility, and resistance to protein adsorption. Research focuses on applications in dentistry, regenerative medicine, and drug delivery, showcasing the material's promise in healthcare innovations (S. Monge et al., 2011).
Analytical Characterization
Technical advancements have allowed for the comprehensive characterization of phosphonate-based antiscalants used in drinking water treatment. This insight underscores the importance of accurate and detailed analysis of such compounds for ensuring water safety and treatment efficiency (Dominic Armbruster et al., 2019).
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPXXBDUCDZDA-KAFVXXCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN3O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
CAS RN |
740790-94-7 | |
| Record name | Favipiravir riboside triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)







![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)



![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)